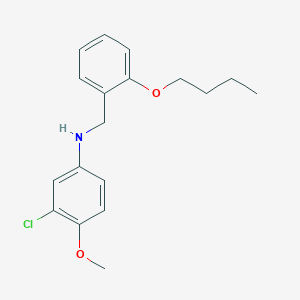

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline

Description

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline is a synthetic aromatic amine derivative characterized by a 3-chloro-4-methoxyaniline core substituted with a 2-butoxybenzyl group at the nitrogen atom. This compound is structurally distinct due to the presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic ring, alongside the lipophilic 2-butoxybenzyl moiety. Such modifications are typical in medicinal chemistry to optimize pharmacokinetic properties, including solubility and membrane permeability .

Properties

IUPAC Name |

N-[(2-butoxyphenyl)methyl]-3-chloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2/c1-3-4-11-22-17-8-6-5-7-14(17)13-20-15-9-10-18(21-2)16(19)12-15/h5-10,12,20H,3-4,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVRHAHZUSYOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline typically involves:

- Formation of the benzylamine moiety through nucleophilic substitution or reductive amination.

- Introduction of the butoxy group at the ortho position of the benzyl ring.

- Selective chlorination and methoxylation on the aniline ring to afford the 3-chloro-4-methoxy substitution pattern.

- Coupling of the substituted benzyl group with the aniline nitrogen to form the target N-substituted aniline.

Preparation of 2-Butoxybenzyl Intermediate

The key intermediate, 2-butoxybenzyl derivative, is prepared by alkylation of 2-hydroxybenzyl alcohol or 2-hydroxybenzaldehyde with butyl bromide or butyl chloride under basic conditions. This step introduces the butoxy substituent at the ortho position relative to the benzyl group.

- Typical conditions: Use of potassium carbonate or sodium hydride as base in polar aprotic solvents (e.g., DMF) at moderate temperatures (40–80 °C).

- Reaction time: Several hours until completion monitored by TLC or HPLC.

Preparation of 3-Chloro-4-methoxyaniline

The aniline moiety substituted with chlorine at position 3 and methoxy at position 4 can be synthesized by:

- Selective electrophilic aromatic substitution: Chlorination of 4-methoxyaniline using N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature to afford 3-chloro-4-methoxyaniline.

- Alternatively, starting from 3-chloro-4-nitroaniline , followed by reduction of the nitro group to aniline.

Coupling Reaction to Form this compound

The final step involves the coupling of the 2-butoxybenzyl moiety with the 3-chloro-4-methoxyaniline via:

- Reductive amination: Reacting 2-butoxybenzaldehyde with 3-chloro-4-methoxyaniline in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Nucleophilic substitution: Using 2-butoxybenzyl halide (chloride or bromide) with 3-chloro-4-methoxyaniline under basic conditions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation to form 2-butoxybenzyl intermediate | 2-hydroxybenzyl alcohol + butyl bromide, K2CO3, DMF | 60–80 °C | 6–12 h | 75–85 | Use of polar aprotic solvent improves yield |

| Chlorination of 4-methoxyaniline | 4-methoxyaniline + NCS, acetic acid or solvent | 0–25 °C | 1–3 h | 70–80 | Controlled temperature avoids over-chlorination |

| Reductive amination coupling | 2-butoxybenzaldehyde + 3-chloro-4-methoxyaniline, NaBH(OAc)3, AcOH | Room temp to 40 °C | 4–8 h | 65–90 | Mild reducing agent preferred for selectivity |

Research Findings and Optimization

- Reflux and distillation methods have been used to remove by-products such as methanol during synthesis, improving purity and yield.

- The use of triethylamine or diisopropylethylamine as bases enhances the coupling efficiency in amination steps by neutralizing generated acids.

- Solvent choice (e.g., xylenes, toluene, or DMF) critically affects reaction rates and product crystallization, impacting isolation and purification.

- Recrystallization from solvent mixtures like toluene and hexane affords high-purity final compounds with well-defined melting points, indicating successful synthesis.

Analytical Characterization Data (Indicative)

| Technique | Characteristic Data for this compound |

|---|---|

| Melting Point | ~119–129 °C (depending on purity and recrystallization conditions) |

| IR Spectroscopy | Peaks at ~3200 cm⁻¹ (NH stretch), 1500–1600 cm⁻¹ (aromatic C=C), 1230–1250 cm⁻¹ (C–O stretch) |

| ¹H-NMR (CDCl₃) | Aromatic protons 6.5–7.5 ppm, methoxy singlet ~3.7 ppm, butoxy chain multiplets 0.9–4.0 ppm |

| Mass Spectrometry | Molecular ion peak consistent with C17H20ClNO2 (exact mass varies) |

Chemical Reactions Analysis

Types of Reactions

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in:

- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, modifications of aniline derivatives have been reported to inhibit the growth of ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics .

Proteomics Research

The compound is utilized in proteomics for its biochemical properties that allow it to interact with proteins and enzymes. It can serve as a probe or marker in studies aimed at understanding protein interactions and functions. Specifically, its ability to modify protein structures makes it valuable in:

- Targeted Drug Delivery : By attaching the compound to drug molecules, researchers can enhance the specificity and efficacy of treatments targeting particular cells or tissues.

Chemical Biology

In chemical biology, this compound can be used as a tool compound for studying biological pathways and mechanisms. Its role as a substrate or inhibitor in enzymatic reactions can provide insights into:

- Enzyme Mechanisms : Understanding how this compound interacts with specific enzymes can help elucidate metabolic pathways and identify potential drug targets.

Table 1: Comparative Bioactivity of Related Compounds

| Compound Name | Activity Against ESKAPE Pathogens | IC50 (µM) | Toxicity (CC50 µM) |

|---|---|---|---|

| This compound | Moderate | TBD | TBD |

| OTB-021 | Moderate | 0.15 | >25 |

| 3-Acyl-2-phenylamino derivatives | High | 0.086 | >25 |

Note: TBD = To Be Determined based on ongoing studies.

Case Study 1: Antimicrobial Screening

A study investigated a series of aniline derivatives, including this compound, for their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, supporting the hypothesis that structural variations can significantly impact bioactivity.

Case Study 2: Proteomic Applications

In proteomic studies, this compound was used to label specific proteins involved in cell signaling pathways. The labeling allowed for detailed tracking of protein interactions and modifications under various conditions, shedding light on cellular responses to different stimuli.

Mechanism of Action

The mechanism of action of N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bioactivity : Analogues like 33-THP exhibit antiproliferative properties, suggesting that halogenation (e.g., bromine) and extended aromatic systems enhance biological activity .

- Synthetic Utility : The parent amine (3-chloro-4-methoxyaniline) is frequently coupled with carboxylic acids or aldehydes to generate amides or imines, as seen in GPX4 inhibitors and antiparasitic leads .

Biological Activity

N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a butoxybenzyl moiety. These structural features contribute to its interaction with various biological targets, including enzymes and receptors. The compound's mechanism of action involves binding to these targets, which can modulate their activity and lead to various biochemical responses in biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cellular processes, thus affecting cell proliferation and survival.

- Receptor Modulation: Interaction with receptors can alter signaling pathways, impacting cellular responses such as apoptosis or immune reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 5 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 15 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the effect of this compound on murine leukemia WEHI-3 cells. The results indicated that the compound exhibited dose-dependent cytotoxicity, with an IC50 value suggesting significant inhibitory effects on cell viability .

Table 2: Cytotoxic Activity Data

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance its biological activity. Structure-activity relationship studies have indicated that modifications to the aniline portion significantly influence its potency against microbial and cancerous cells .

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies have shown that this compound may exhibit favorable pharmacokinetic properties, making it a candidate for further investigation as a therapeutic agent.

Q & A

Basic: What are the standard analytical methods for detecting N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline in biological matrices?

Answer:

The compound can be detected using micellar electrokinetic capillary chromatography (MEKC) coupled with laser-induced fluorescence detection, which offers high sensitivity for aromatic amines in biological samples like urine . For complex matrices, comprehensive multi-dimensional gas chromatography (GC×GC-qMS) with DB-5/ionic liquid column (ILC) combinations effectively separates and identifies trace levels of chlorinated aniline derivatives, achieving limits of detection (LOD) <1 ng/mL . Derivatization (e.g., with 2-iodo-1,3-dimethylbenzene) enhances volatility and detection specificity for GC-based workflows .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization of novel derivatives?

Answer:

Contradictions in spectral data (e.g., HRMS, NMR) require cross-validation using orthogonal techniques:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., m/z 388.03381 for a related chlorinated aniline derivative ).

- Multi-NMR Analysis: Compare H/C NMR shifts with databases (e.g., HMDB, PubChem) to rule out regioisomeric ambiguities.

- InChI Key Cross-Referencing: Use standardized identifiers (e.g., XQVCBOLNTSUFGD-UHFFFAOYSA-N for 3-chloro-4-methoxyaniline ) to match spectral libraries.

- Collaborative Reproducibility: Replicate synthesis and characterization across independent labs to isolate procedural artifacts .

Basic: What synthetic routes are employed to prepare this compound?

Answer:

A typical route involves:

Nucleophilic Substitution: React 3-chloro-4-methoxyaniline with 2-butoxybenzyl chloride under basic conditions (e.g., KCO in DMF) .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Validation: Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (lit. 50–55°C for intermediates ).

Advanced: What strategies optimize separation of this compound in complex matrices?

Answer:

Multi-dimensional chromatography is critical:

- GC×GC-qMS: Pair a non-polar primary column (DB-5) with a polar secondary column (e.g., ionic liquid phase) to resolve co-eluting analytes .

- LC-MS/MS: Use a biphenyl column and methanol/0.1% formic acid gradient to enhance ionization efficiency.

- Matrix Cleanup: Pre-treat samples with solid-phase extraction (SPE; C18 or HLB cartridges) to remove lipids/proteins .

Basic: How is purity and structural identity validated for this compound?

Answer:

Purity Assessment:

- HPLC-UV: >97% purity at 254 nm (C18 column, 1 mL/min flow rate) .

- Melting Point: Compare observed vs. literature values (e.g., 50–55°C for intermediates ).

Structural Confirmation:

- FT-IR: Confirm amine (-NH) and ether (-OCH) functional groups.

- HRMS: Match exact mass (<2 ppm error) to theoretical values .

Advanced: How do chlorpropham metabolic pathways inform environmental persistence studies?

Answer:

As a metabolite of chlorpropham (a carbamate herbicide), N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline’s environmental persistence can be modeled using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.